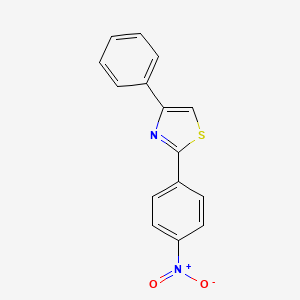

2-(4-Nitrophenyl)-4-phenylthiazole

Description

Fundamental Chemical Significance of Thiazole (B1198619) Architectures in Organic Chemistry

The thiazole ring is an important heterocyclic motif in chemistry. nih.gov Its structure, featuring both a sulfur and a nitrogen atom, results in a planar, aromatic system due to the delocalization of six π-electrons. ijarsct.co.innumberanalytics.com This aromaticity contributes to the stability of the thiazole ring. ijarsct.co.in The presence of these heteroatoms also creates a versatile chemical entity, with the sulfur atom acting as an electron-donating group and the carbon-nitrogen double bond acting as an electron-accepting group. ijarsct.co.in

This unique electronic nature makes thiazoles valuable building blocks in organic synthesis. nih.gov They can undergo a variety of chemical reactions, allowing for the introduction of diverse functional groups at different positions on the ring. researchgate.net The Hantzsch thiazole synthesis, a condensation reaction between an α-haloketone and a thioamide, is a classic and widely used method for preparing thiazole derivatives. ijarsct.co.in

The significance of the thiazole scaffold is further underscored by its presence in numerous naturally occurring and synthetic molecules with a broad spectrum of biological activities. nih.govijarsct.co.in Thiazole derivatives have been investigated for their potential as antimicrobial, antifungal, anti-inflammatory, and anticancer agents. nih.govnumberanalytics.comnih.gov This wide range of applications has made the synthesis and study of novel thiazole derivatives an active area of research in medicinal chemistry. fabad.org.tr

Positioning of 2-(4-Nitrophenyl)-4-phenylthiazole within Advanced Thiazole Research

This compound represents a specific example of a diaryl-substituted thiazole, a class of compounds that has garnered attention in advanced chemical research. The presence of two phenyl rings, one of which is further functionalized with a nitro group, provides a scaffold for systematic studies into structure-activity relationships. nih.gov The nitro group, being a strong electron-withdrawing group, significantly influences the electronic properties of the molecule.

Research into compounds like this compound is often driven by the desire to develop new materials and therapeutic agents. nih.gov For instance, studies on similar thiazole derivatives have explored their potential as inhibitors of enzymes implicated in disease, such as soluble epoxide hydrolase and fatty acid amide hydrolase. nih.gov The substitution pattern on the phenyl rings can be systematically varied to fine-tune the compound's properties, such as its inhibitory potency and selectivity. nih.gov

| Property | Value |

| Molecular Formula | C₁₅H₁₀N₂O₂S |

| Molecular Weight | 282.32 g/mol |

| Physical Form | Solid |

| InChI Key | HKDYAFOUJMMNGN-UHFFFAOYSA-N |

Structure

3D Structure

Properties

IUPAC Name |

2-(4-nitrophenyl)-4-phenyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O2S/c18-17(19)13-8-6-12(7-9-13)15-16-14(10-20-15)11-4-2-1-3-5-11/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKDYAFOUJMMNGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Nitrophenyl 4 Phenylthiazole and Structural Analogues

Classical Approaches for Thiazole (B1198619) Core Formation

The traditional methods for constructing the thiazole nucleus have been widely employed due to their reliability and the accessibility of starting materials.

Hantzsch-Type Condensation Pathways for 2,4-Disubstituted Thiazoles

The Hantzsch thiazole synthesis, a long-standing and versatile method, involves the condensation of an α-haloketone with a thioamide. numberanalytics.comwikipedia.org This reaction is a cornerstone for the synthesis of 2,4-disubstituted thiazoles. The mechanism initiates with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by cyclization and dehydration to yield the thiazole ring. chemhelpasap.comnih.gov For the specific synthesis of 2-(4-nitrophenyl)-4-phenylthiazole, this would involve the reaction of 4-nitrothiobenzamide with an α-haloketone such as 2-bromoacetophenone (B140003). The reaction is often carried out in a suitable solvent like methanol (B129727) and can be heated to facilitate the reaction. chemhelpasap.com The Hantzsch synthesis is known for its high yields and straightforward procedure. chemhelpasap.com

A variation of this approach involves the reaction of acetophenone (B1666503) with thiourea (B124793) in the presence of iodine to form a 2-amino-4-phenylthiazole (B127512) intermediate. asianpubs.org This intermediate can then be further modified. For instance, refluxing 2-amino-4-phenylthiazole with various aromatic aldehydes in ethanol (B145695) can produce the corresponding 2-arylideneamino-4-phenylthiazoles. nih.gov

| Reactant 1 | Reactant 2 | Key Conditions | Product Type | Reference |

|---|---|---|---|---|

| α-Haloketone (e.g., 2-bromoacetophenone) | Thioamide (e.g., 4-nitrothiobenzamide) | Heating in a solvent like methanol | 2,4-Disubstituted thiazole | chemhelpasap.com |

| Acetophenone | Thiourea | Iodine, reflux | 2-Amino-4-phenylthiazole | asianpubs.org |

| 2-Amino-4-phenylthiazole | Aromatic aldehyde | Ethanol, reflux | 2-Arylideneamino-4-phenylthiazole | nih.gov |

Thiourea-Mediated Cyclization Reactions with α-Haloketones

A widely used and efficient method for the synthesis of 2-aminothiazole (B372263) derivatives is the reaction of α-haloketones with thiourea or its N-substituted derivatives. ijsrst.com This reaction is a variation of the Hantzsch synthesis and provides direct access to the 2-aminothiazole core, a versatile intermediate for further functionalization. nih.govmdpi.com For example, the reaction of various substituted phenacyl bromides with thiourea in ethanol at reflux temperature, often with a catalyst, yields the corresponding 2-amino-4-phenyl substituted thiazole derivatives. nanobioletters.com

The synthesis of 2-amino-4-phenylthiazole can be achieved by reacting acetophenone and thiourea with bromine. researchgate.net This can be followed by acylation reactions. For instance, reacting 2-amino-4-phenylthiazole with different acyl halides in dry pyridine (B92270) produces the corresponding N-acylated products in high yields. nih.gov Similarly, coupling with carboxylic acids using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) can also be employed to form amide derivatives. mdpi.com

The reaction conditions for these cyclizations can vary. While some methods employ refluxing in solvents like ethanol, others have explored more environmentally friendly approaches. For example, the synthesis of 2,4-disubstituted thiazoles has been achieved under solvent-free conditions by grinding the reactants together, offering advantages such as simple workup and high yields. tandfonline.com

| α-Haloketone/Precursor | Thiourea Derivative | Key Conditions/Reagents | Product | Reference |

|---|---|---|---|---|

| Substituted Phenacyl Bromide | Thiourea | Ethanol, reflux, catalyst | 2-Amino-4-phenyl substituted thiazole | nanobioletters.com |

| Acetophenone/Bromine | Thiourea | - | 2-Amino-4-phenylthiazole | researchgate.net |

| 2-Amino-4-phenylthiazole | Acyl Halide | Pyridine | N-(4-phenylthiazol-2-yl)amide | nih.gov |

| 2-Amino-4-(2-pyridyl)thiazole | Carboxylic Acid | EDCI | Amide derivative | mdpi.com |

Modern and Atom-Economical Synthetic Protocols

In recent years, the development of more efficient and environmentally benign synthetic methods has been a major focus in organic chemistry. This has led to the emergence of modern strategies for thiazole synthesis that prioritize atom economy, catalytic processes, and green chemistry principles.

Multicomponent Reaction Strategies for Thiazole Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the structural features of all the starting materials, have emerged as powerful tools for the synthesis of complex molecules like thiazoles. tandfonline.com These reactions are highly atom-economical and can generate diverse libraries of compounds in a time- and resource-efficient manner.

One-pot, three-component syntheses of 2,4-disubstituted thiazoles have been developed. For instance, the reaction of cyclic ketones, thiosemicarbazide, and phenacyl bromides under solvent-free conditions can produce thiazole derivatives in high yields. tandfonline.com Another approach involves the chemoenzymatic one-pot multicomponent synthesis of thiazole derivatives using an enzyme like trypsin as a catalyst, which can proceed under mild conditions. nih.gov Furthermore, a novel biocatalyzed, on-water microwave-assisted multicomponent methodology has been developed for the synthesis of trisubstituted thiazoles using a sulfonated peanut shell residue-derived carbonaceous catalyst. nih.gov

| Reactants | Key Features | Product Type | Reference |

|---|---|---|---|

| Cyclic ketone, thiosemicarbazide, phenacyl bromide | One-pot, solvent-free | 2,4-Disubstituted thiazole | tandfonline.com |

| Benzoyl isothiocyanate, secondary amine, dimethyl acetylenedicarboxylate | Chemoenzymatic, trypsin catalyst | Thiazole derivative | nih.gov |

| Aldehyde, amine, active methylene (B1212753) compound, elemental sulfur | Biocatalyzed, microwave-assisted, on-water | Trisubstituted thiazole | nih.gov |

Catalytic and Green Chemistry Approaches in Thiazole Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, have significantly influenced the development of new synthetic methods for thiazoles. numberanalytics.combepls.com These approaches often involve the use of catalysts to improve reaction efficiency and the use of environmentally friendly solvents or solvent-free conditions. mdpi.com

Catalytic methods for thiazole synthesis include the use of copper silicate (B1173343) as a heterogeneous and reusable catalyst for the reaction of phenacyl bromides with thiourea in ethanol, leading to high yields of 2-amino-4-phenyl substituted thiazoles. nanobioletters.com Lipase has also been employed as a catalyst for the synthesis of 2,4-disubstituted thiazoles under ultrasound assistance in water, providing a greener alternative. nih.gov

Microwave-assisted organic synthesis has also been effectively used to generate thiazole scaffolds, often leading to faster reactions and higher yields. researchgate.net For example, a microwave-assisted, one-pot, four-step process has been developed for the synthesis of thiazol-2(3H)-imine derivatives. researchgate.net

| Approach | Key Features | Example | Reference |

|---|---|---|---|

| Heterogeneous Catalysis | Reusable catalyst, high yield | Copper silicate catalyzed reaction of phenacyl bromide and thiourea | nanobioletters.com |

| Biocatalysis | Green catalyst, mild conditions | Lipase-catalyzed synthesis under ultrasound in water | nih.gov |

| Microwave-Assisted Synthesis | Rapid reaction, high yield | One-pot synthesis of thiazol-2(3H)-imines | researchgate.net |

| Solvent-Free Synthesis | Environmentally friendly, simple workup | Grinding of reactants to form 2,4-disubstituted thiazoles | tandfonline.com |

Programmed Synthesis through Sequential C-H Couplings

A modern and powerful strategy for the synthesis of complex substituted thiazoles involves the programmed and sequential functionalization of the thiazole core through C-H activation. rsc.org This approach allows for the precise and regioselective introduction of various substituents onto the thiazole ring, offering a high degree of control over the final molecular architecture. nagoya-u.ac.jpnih.gov

Palladium-catalyzed C-H arylation has been utilized to introduce aryl groups at specific positions of the thiazole ring. wikipedia.org By carefully choosing the catalytic system and reaction conditions, it is possible to achieve selective arylation at the C2, C4, or C5 positions. nagoya-u.ac.jp This methodology enables the synthesis of a wide range of arylthiazoles, including di- and tri-substituted derivatives, from a simple thiazole starting material. elsevierpure.com This programmed synthesis is highly versatile and has been applied to the synthesis of over 150 different arylthiazoles. nagoya-u.ac.jp

This sequential C-H coupling strategy provides a step-economical and efficient route to complex thiazole derivatives, as it avoids the need for pre-functionalized starting materials. nagoya-u.ac.jp The ability to introduce different aryl groups in a controlled manner is particularly valuable for creating libraries of compounds for structure-activity relationship studies. nih.gov

Regioselective Synthesis of 2-Aryl-4-arylthiazoles

The regioselective synthesis of 2-aryl-4-arylthiazoles, such as this compound, is a critical area of research in organic and medicinal chemistry due to the diverse biological activities exhibited by this class of compounds. The renowned Hantzsch thiazole synthesis, first described in 1887, remains a foundational method for constructing the thiazole ring. synarchive.comchemhelpasap.com This reaction typically involves the condensation of an α-haloketone with a thioamide. synarchive.com The regioselectivity of the Hantzsch synthesis can, however, be influenced by reaction conditions. For instance, while the condensation of α-halogeno ketones with N-monosubstituted thioureas in a neutral solvent exclusively yields 2-(N-substituted amino)thiazoles, conducting the reaction under acidic conditions can lead to a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles. rsc.org

Modern advancements have led to the development of more efficient and environmentally benign methods for the synthesis of 2,4-disubstituted thiazoles. One-pot multicomponent reactions have gained significant traction. For example, a green and efficient method for synthesizing new Hantzsch thiazole derivatives involves the reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and substituted benzaldehydes using silica-supported tungstosilisic acid as a reusable catalyst. mdpi.com This approach offers high yields, short reaction times, and high regioselectivity, with ultrasound irradiation further enhancing reaction rates. mdpi.com

Another innovative one-pot method involves the synthesis of N-substituted 2,4-diarylimidazoles by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions, yielding functionalized imidazoles in high yields. organic-chemistry.orgresearchgate.net While this method produces imidazoles, it highlights the trend towards multicomponent, solvent-free syntheses which can be adapted for thiazole synthesis.

Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool for the synthesis of 2,4-disubstituted thiazoles. scite.airesearchgate.net This technique often results in higher selectivity, purity, and yields in shorter reaction times compared to conventional heating methods. researchgate.net For instance, a microwave-assisted solid-phase synthesis of a 2,4-disubstituted thiazole on a Merrifield resin has been described, demonstrating the utility of this technology in combinatorial chemistry for generating libraries of thiazole derivatives. jmcs.org.mxscielo.brresearchgate.net

The table below summarizes various synthetic approaches towards 2,4-disubstituted thiazoles, highlighting the diversity of methodologies available to chemists.

| Synthetic Method | Reactants | Catalyst/Conditions | Key Features | Reference |

| Hantzsch Thiazole Synthesis | α-Haloketone, Thioamide | Acidic or Neutral | Foundational method, regioselectivity dependent on pH. rsc.org | synarchive.comchemhelpasap.comrsc.org |

| One-Pot Multicomponent Reaction | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted Benzaldehydes | Silica supported tungstosilisic acid, Ultrasound irradiation | High yield, short reaction time, high regioselectivity, green. mdpi.com | mdpi.com |

| Microwave-Assisted Solid-Phase Synthesis | Hydroxyl-functionalized thiazole on Merrifield Resin | Microwave irradiation | Efficient for combinatorial libraries, rapid. jmcs.org.mxscielo.brresearchgate.net | scite.aijmcs.org.mxscielo.brresearchgate.net |

| One-Pot Four-Component Synthesis | 2-Bromoacetophenone, Aldehyde, Primary amine, Ammonium acetate | Solvent-free, Heat | High yield, environmentally friendly (for imidazoles). organic-chemistry.org | organic-chemistry.orgresearchgate.net |

Further research has explored catalyst-free and solvent-free conditions. For example, the Hantzsch condensation of 2-bromoacetophenones with thiourea or selenourea (B1239437) can proceed to completion in seconds without a catalyst, providing 2-aminothiazoles in good yields after a simple workup. organic-chemistry.org Additionally, novel catalytic systems are continuously being developed. A multifunctional ionic liquid nanocatalyst has been used for the one-pot synthesis of 2-aminothiazoles, replacing toxic reagents like iodine with a safer halogen source. nih.gov

The synthesis of structural analogues often involves the reaction of the core 2-aminothiazole scaffold with various electrophiles. For instance, refluxing 2-amino-4-phenylthiazole with different aromatic aldehydes in ethanol yields the corresponding 2-arylideneamino-4-phenylthiazoles. nih.gov Similarly, acylation with acyl halides produces the corresponding amides. nih.govresearchgate.net These derivatizations are crucial for developing libraries of compounds for biological screening. nih.gov

The following table details examples of synthesized 2,4-disubstituted thiazole derivatives and their reported yields.

| Compound Name | Reactant 1 | Reactant 2 | Yield (%) | Reference |

| (E)-2-(2-(4-Methoxybenzylidene)hydrazinyl)-4-phenylthiazole | 4-Methoxybenzylidenehydrazine | 2-Bromo-1-phenylethan-1-one | 76 | nih.gov |

| 2-Amino-4-phenylthiazole | 2-Bromoacetophenone | Thiourea | Not specified | chemhelpasap.com |

| 2-(2-Benzyliden-hydrazinyl)-4-methylthiazole | Benzylidenehydrazine | Chloroacetone | Not specified | nih.gov |

| 2-Arylideneamino-4-phenylthiazoles | 2-Amino-4-phenylthiazole | Aromatic aldehydes | Good | nih.gov |

Mechanistic Investigations and Chemical Transformations of 2 4 Nitrophenyl 4 Phenylthiazole Derivatives

Elucidation of Thiazole (B1198619) Ring Formation Mechanisms

The synthesis of the 2-(4-nitrophenyl)-4-phenylthiazole core is predominantly achieved through well-established synthetic protocols, most notably the Hantzsch thiazole synthesis and, conceptually, the Cook-Heilbron synthesis.

The Hantzsch thiazole synthesis , first reported by Arthur Hantzsch in 1887, remains a widely utilized method for constructing the thiazole ring. researchgate.netnih.govsigmaaldrich.com This reaction involves the condensation of an α-haloketone with a thioamide. researchgate.netsigmaaldrich.com For the specific synthesis of this compound, this would involve the reaction of 2-bromoacetophenone (B140003) with 4-nitrothiobenzamide.

The plausible mechanism for the Hantzsch synthesis of this compound is as follows:

Nucleophilic Attack: The sulfur atom of 4-nitrothiobenzamide acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone (2-bromoacetophenone). This results in the formation of an intermediate.

Cyclization: An intramolecular nucleophilic attack occurs where the nitrogen atom of the thioamide attacks the carbonyl carbon, leading to a thiazoline (B8809763) intermediate.

Dehydration: The subsequent loss of a water molecule (dehydration) from the thiazoline intermediate leads to the formation of the aromatic thiazole ring.

The Cook-Heilbron thiazole synthesis , discovered in 1947, provides an alternative route to thiazole derivatives, particularly 5-aminothiazoles. nih.gov This reaction involves the interaction of α-aminonitriles with reagents like carbon disulfide or isothiocyanates. nih.gov While not the direct route to this compound, it is a fundamental mechanism in thiazole chemistry. The synthesis of 2,4-disubstituted 5-aminothiazoles is achieved through the reaction of an α-aminonitrile with dithioacids or their esters under mild conditions. researchgate.net

| Synthesis Method | Key Reactants | Product Type |

| Hantzsch Thiazole Synthesis | α-Haloketone and Thioamide | Thiazole |

| Cook-Heilbron Thiazole Synthesis | α-Aminonitrile and Carbon Disulfide/Isothiocyanate | 5-Aminothiazole |

Functionalization and Derivatization Reactions of the Thiazole Core

The this compound molecule is rich in reactive sites, allowing for a multitude of chemical modifications. These transformations can be broadly categorized into reactions involving the thiazole ring itself and those occurring on the appended phenyl and nitrophenyl groups.

The aromatic nature of the thiazole ring dictates its reactivity towards electrophiles and nucleophiles. The presence of the electron-withdrawing 4-nitrophenyl group at the 2-position and the phenyl group at the 4-position significantly influences the electron density of the thiazole ring, thereby modulating its reactivity. The thiazole ring itself can undergo various reactions, including donor-acceptor interactions and nucleophilic substitutions.

The phenyl and nitrophenyl rings attached to the thiazole core are amenable to various substitution and coupling reactions. The nitrophenyl group, being electron-deficient due to the strongly deactivating nitro group, is susceptible to nucleophilic aromatic substitution. Conversely, the phenyl group can undergo electrophilic aromatic substitution, with the position of substitution being directed by the thiazole ring.

Furthermore, modern cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, can be employed to introduce a wide array of substituents onto the phenyl rings, provided they are appropriately functionalized with a halide or a boronic acid/ester.

A significant class of derivatives of this compound is the hydrazones. These are typically synthesized by the condensation of a hydrazine-functionalized thiazole with an aldehyde or a ketone. For instance, 2-hydrazinyl-4-phenylthiazole can be reacted with various aromatic aldehydes to yield a series of hydrazone derivatives.

A common synthetic route involves a one-pot, three-component reaction of a phenacyl halide, thiosemicarbazide, and an aryl aldehyde. This methodology offers an efficient and environmentally benign pathway to substituted thiazole hydrazones. For example, the synthesis of (E)-2-(2-(4-chlorobenzylidene)hydrazinyl)-4-(4-nitrophenyl)thiazole has been reported, demonstrating the feasibility of introducing a nitrophenyl group at the 4-position of the thiazole ring. rsc.org

| Reactant 1 | Reactant 2 | Reactant 3 | Product |

| Phenacyl Halide | Thiosemicarbazide | Aryl Aldehyde | Hydrazinyl Thiazole Derivative |

| 2-Bromo-1-(4-nitrophenyl)ethan-1-one | Thiosemicarbazide | 4-Chlorobenzaldehyde | (E)-2-(2-(4-chlorobenzylidene)hydrazinyl)-4-(4-nitrophenyl)thiazole rsc.org |

Acylation and amidation reactions are pivotal for introducing carbonyl functionalities and amide linkages, which are prevalent in many biologically active molecules. The amino-functionalized derivatives of this compound are key precursors for these transformations. For instance, N-acyl-4-phenylthiazole-2-amines have been designed and synthesized, showcasing the utility of acylation in modifying the thiazole core. nih.gov

The synthesis of propanoic acid derivatives of thiazoles has also been reported, such as 3-{(4-acetylphenyl)[4-(4-nitrophenyl)thiazol-2-yl]amino}propanoic acid. nih.gov This highlights the potential for amidation and further functionalization of the thiazole scaffold.

While the literature specifically detailing rearrangement and annulation reactions of this compound is limited, the thiazole ring, in general, can participate in various ring-transformation and annulation reactions. These reactions are often driven by the desire to construct more complex fused heterocyclic systems. For instance, thiazolo[5,4-c]quinolines have been synthesized from 2-substituted-4-phenylthiazolo-5-carboxylates, demonstrating an annulation pathway. Although not directly involving the title compound, this illustrates the potential for such transformations within the broader class of phenylthiazole derivatives.

Advanced Spectroscopic and Spectrometric Characterization of 2 4 Nitrophenyl 4 Phenylthiazole Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, specifically ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the 2-(4-nitrophenyl)-4-phenylthiazole molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

In ¹H NMR spectroscopy of this compound, the chemical shifts (δ), signal multiplicities, and coupling constants (J) of the protons provide a detailed map of the molecule's electronic environment. The aromatic protons of the 4-nitrophenyl and 4-phenyl rings, along with the lone proton on the thiazole (B1198619) ring, resonate in distinct regions of the spectrum.

The protons on the 4-nitrophenyl group are significantly influenced by the strong electron-withdrawing nature of the nitro (NO₂) group. This effect deshields the protons, causing them to appear at a higher chemical shift (downfield). Specifically, the two protons ortho to the nitro group are expected to be the most downfield, appearing as a doublet, while the two meta protons will appear as another doublet slightly upfield. For similar nitrophenyl-containing structures, these protons typically resonate in the δ 8.0–8.4 ppm range. rsc.orgnih.gov

The protons of the 4-phenyl substituent generally appear in the δ 7.3–7.9 ppm region. The exact chemical shifts and multiplicities depend on the specific electronic effects and rotational dynamics of the ring. The spectrum often shows a complex multiplet for these five protons. nih.gov

A key signal in the spectrum is the singlet corresponding to the C5-H of the thiazole ring. This proton is in a unique electronic environment and its chemical shift is characteristic of the thiazole heterocycle, typically appearing as a singlet in the range of δ 7.4-8.1 ppm. nih.govrsc.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-2', H-6' (Nitrophenyl) | ~ 8.3 | Doublet (d) |

| H-3', H-5' (Nitrophenyl) | ~ 8.1 | Doublet (d) |

| H-2'', H-3'', H-4'', H-5'', H-6'' (Phenyl) | ~ 7.3 - 7.9 | Multiplet (m) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information on each unique carbon atom in the this compound molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

The carbons of the thiazole ring are characteristically observed in the spectrum. The C2 carbon, bonded to two nitrogen and sulfur atoms, is typically found significantly downfield, often in the range of δ 160-170 ppm. The C4 and C5 carbons resonate at lower chemical shifts, generally between δ 105 and 155 ppm. rsc.org

For the 4-nitrophenyl ring, the carbon attached to the nitro group (C4') is deshielded and appears around δ 147-149 ppm. The carbon attached to the thiazole ring (C1') is also found downfield. The other aromatic carbons (C2', C3', C5', C6') typically resonate between δ 124 and 130 ppm. rsc.org The carbons of the 4-phenyl ring show signals in the aromatic region, from approximately δ 126 to 135 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (Thiazole) | ~ 168 |

| C4 (Thiazole) | ~ 155 |

| C5 (Thiazole) | ~ 118 |

| C1' (ipso-Nitrophenyl) | ~ 139 |

| C2', C6' (Nitrophenyl) | ~ 128 |

| C3', C5' (Nitrophenyl) | ~ 124 |

| C4' (ipso-Nitro) | ~ 148 |

| C1'' (ipso-Phenyl) | ~ 134 |

| C2'', C6'' (Phenyl) | ~ 126 |

| C3'', C5'' (Phenyl) | ~ 129 |

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy techniques, such as FT-IR, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. The most prominent bands are associated with the nitro group, the aromatic rings, and the thiazole heterocycle.

The nitro (NO₂) group exhibits two strong, characteristic stretching vibrations: an asymmetric stretch typically found in the 1500–1580 cm⁻¹ region and a symmetric stretch between 1300–1370 cm⁻¹. rsc.orgresearchgate.net The C=N stretching vibration within the thiazole ring is expected to appear around 1600 cm⁻¹. The spectrum also shows multiple bands corresponding to the C=C stretching vibrations of the two aromatic rings, generally in the 1400–1600 cm⁻¹ range. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Asymmetric Stretching | -NO₂ | 1500 - 1580 |

| Symmetric Stretching | -NO₂ | 1300 - 1370 |

| Stretching | Aromatic C-H | 3000 - 3100 |

| Stretching | Thiazole C=N | ~ 1600 |

| Stretching | Aromatic C=C | 1400 - 1600 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. For this compound, with a molecular formula of C₁₅H₁₀N₂O₂S, HRMS provides the exact mass of the molecular ion. beilstein-journals.org This high degree of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. The calculated monoisotopic mass for C₁₅H₁₀N₂O₂S is 282.0463 Da. An experimental HRMS measurement yielding a value extremely close to this calculated mass would confirm the molecular formula of the synthesized compound. beilstein-journals.org

Table 4: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₁₀N₂O₂S |

| Calculated Exact Mass [M] | 282.0463 |

Elemental Microanalysis for Compositional Verification (CHNS)

Elemental microanalysis provides the percentage composition of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in the compound. This technique serves as a fundamental check of purity and confirms that the empirical formula matches the molecular formula derived from other spectroscopic methods. For a pure sample of this compound (C₁₅H₁₀N₂O₂S), the experimentally determined percentages of C, H, N, and S should align closely with the theoretically calculated values. Such agreement provides strong evidence for the compound's identity and purity. nih.gov

Table 5: Elemental Analysis Data for this compound

| Element | Molecular Formula: C₁₅H₁₀N₂O₂S | Calculated (%) |

|---|---|---|

| Carbon (C) | 15 | 63.82 |

| Hydrogen (H) | 10 | 3.57 |

| Nitrogen (N) | 2 | 9.92 |

| Sulfur (S) | 1 | 11.36 |

Table of Compounds

| Compound Name |

|---|

| This compound |

| (E)-2-(2-(4-chlorobenzylidene)hydrazinyl)-4-(4-nitrophenyl)thiazole |

| 2-nitro-1-(4-nitrophenyl)ethanol |

| 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazole |

| 2-(4-nitrophenyl)- 4H-3,1-benzoxazin-4-one |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure and electronic environment. For this compound, UV-Vis spectroscopy provides valuable insights into its electronic properties, which are largely dictated by the interplay between the electron-donating phenyl group and the electron-withdrawing nitro group, bridged by the thiazole ring.

The electronic absorption spectrum of a molecule is influenced by the types of electronic transitions that can occur. In organic molecules like this compound, these transitions primarily involve π and n electrons. The promotion of an electron from a π bonding orbital to a π* antibonding orbital is known as a π → π* transition, while the promotion of a non-bonding electron (from the nitrogen and sulfur atoms of the thiazole ring or the oxygen atoms of the nitro group) to a π* antibonding orbital is termed an n → π* transition. Generally, π → π* transitions are more intense than n → π* transitions.

The absorption characteristics of this compound are also sensitive to the solvent environment, a phenomenon known as solvatochromism. The polarity of the solvent can influence the energy levels of the ground and excited states to different extents, leading to shifts in the absorption maxima (λmax). A shift to a longer wavelength is called a bathochromic or red shift, while a shift to a shorter wavelength is a hypsochromic or blue shift.

Detailed research findings on the UV-Vis spectroscopic properties of this compound are crucial for understanding its potential applications in areas such as nonlinear optics and as a component in functional dyes. While comprehensive experimental data for this specific compound in a variety of solvents is not extensively documented in publicly available literature, studies on structurally similar compounds provide valuable context. For instance, the investigation of related thiazole derivatives often reveals significant solvatochromic effects, where the position of the intramolecular charge transfer (ICT) band is highly dependent on solvent polarity.

For a thorough analysis, the UV-Vis spectrum of this compound would be recorded in a range of solvents with varying polarities. The resulting data on the absorption maxima (λmax) and molar extinction coefficients (ε) would be compiled to understand the nature of the electronic transitions and the influence of the solvent.

Crystallographic Analysis and Solid State Structural Investigations of 2 4 Nitrophenyl 4 Phenylthiazole Systems

Single-Crystal X-ray Diffraction (SCXRD) for Three-Dimensional Structure Determination

Single-Crystal X-ray Diffraction (SCXRD) stands as the definitive method for elucidating the precise three-dimensional atomic arrangement of a crystalline solid. For a compound like 2-(4-nitrophenyl)-4-phenylthiazole, obtaining a suitable single crystal allows for the determination of its unit cell parameters, space group, and the exact coordinates of each atom within the crystal lattice.

While a dedicated SCXRD study for this compound is not prominently available in the surveyed literature, the analysis would follow a standard procedure. A high-quality crystal is grown, typically by slow evaporation from a suitable solvent, and then mounted on a diffractometer. The crystal is irradiated with monochromatic X-rays, and the resulting diffraction pattern is collected and analyzed. This analysis yields the fundamental crystallographic data that defines the solid-state structure.

Based on studies of analogous thiazole (B1198619) derivatives, a representative table of crystallographic data that could be expected for this compound is presented below. nih.gov

| Parameter | Expected Value |

| Empirical Formula | C₁₅H₁₀N₂O₂S |

| Formula Weight | 282.32 |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ |

| a (Å) | 10-15 |

| b (Å) | 8-12 |

| c (Å) | 18-25 |

| α (°) | 90 |

| β (°) | 95-105 |

| γ (°) | 90 |

| Volume (ų) | 2000-2500 |

| Z (molecules/unit cell) | 4 or 8 |

| Calculated Density (g/cm³) | 1.3-1.5 |

This table is illustrative and compiled based on crystallographic data for similar phenylthiazole structures. Actual values would need to be determined experimentally.

The analysis would also reveal key intramolecular details, such as the dihedral angles between the planes of the thiazole, phenyl, and nitrophenyl rings. In similar structures, like 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole, the thiazole ring is significantly twisted relative to the attached phenyl rings. bldpharm.com A similar non-planar conformation is anticipated for this compound.

Intermolecular Interactions and Supramolecular Assembly in Crystalline Forms

The way individual molecules of this compound pack together in a crystal is governed by a variety of intermolecular forces. These interactions collectively determine the supramolecular assembly, influencing the stability and physical properties of the crystalline solid.

In the absence of classical hydrogen bond donors like O-H or N-H groups, the crystal structure of this compound is expected to be stabilized by a network of weak C-H···O and C-H···N hydrogen bonds. The oxygen atoms of the nitro group are strong hydrogen bond acceptors, while the nitrogen atom of the thiazole ring can also participate.

In related structures containing the 4-nitrophenyl moiety, such as 4-(4-nitrophenyl)piperazinium salts, strong N-H···O hydrogen bonds are primary drivers of the crystal packing. bldpharm.com For the title compound, analogous C-H···O interactions are expected, where aromatic C-H donors from the phenyl or thiazole rings interact with the nitro group's oxygen atoms on a neighboring molecule. These interactions often form dimers or chain motifs that extend through the crystal lattice. bldpharm.com

| Interaction Type | Donor | Acceptor | Typical Distance (H···A) | Significance |

| C-H···O | Aromatic C-H | Nitro O | 2.3 - 2.6 Å | Formation of dimers and extended networks |

| C-H···N | Aromatic C-H | Thiazole N | 2.4 - 2.7 Å | Linking molecules into chains or sheets |

Aromatic π-π stacking interactions are crucial in stabilizing the crystal structures of compounds rich in phenyl rings. For this compound, multiple types of π-π interactions are anticipated, involving the phenyl, nitrophenyl, and thiazole rings. These interactions typically involve offset-parallel or T-shaped arrangements rather than a direct face-to-face stacking.

Studies on related compounds, such as those containing 4,5-dihydropyrazolyl–thiazole hybrids, demonstrate the recurrence of π-π stacking as a key binding motif. nih.gov In the crystal structure of a 4-azido-2-(3,5-dimethylphenyl)-5-(4-nitrophenyl)-2H-1,2,3-triazole, π–π stacking interactions were observed with centroid-to-centroid distances between 3.7 and 3.8 Å. sigmaaldrich.com Similar distances are expected for the title compound. Furthermore, the electron-deficient nitrophenyl ring can engage in specific nitro-π interactions with the electron-rich phenyl ring of an adjacent molecule, further contributing to the cohesion of the supramolecular structure. nist.gov

Beyond hydrogen bonding and π-stacking, other weak non-covalent forces play a role. The sulfur atom in the thiazole ring can participate in various interactions. While the title compound lacks a halogen, in related halogenated thiazole structures, S···Cl or S···Br interactions are observed. bldpharm.com In this case, C-H···S interactions, where the sulfur atom acts as a weak hydrogen bond acceptor, are highly probable. These interactions have been noted in the crystal packing of other thiazole derivatives. nih.gov

Hirshfeld Surface Analysis for Quantitative Packing Insights

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. It maps the electron distribution of a molecule in its crystalline environment, providing a graphical representation of intermolecular contacts.

The analysis generates a 3D surface around the molecule, colored according to various properties. The dₙₒᵣₘ surface is particularly useful, highlighting regions of close intermolecular contact. Red spots on the dₙₒᵣₘ map indicate contacts shorter than the van der Waals radii sum, signifying strong interactions like hydrogen bonds. researchgate.netnist.gov

The analysis also produces 2D "fingerprint plots," which summarize all the intermolecular contacts as a scatter plot of the distances from the surface to the nearest atom inside (dᵢ) and outside (dₑ) the surface. The percentage contribution of each type of interaction to the total Hirshfeld surface area can be calculated, offering a quantitative measure of their importance in the crystal packing.

For a thiazolyl-pyrazole hybrid, a related heterocyclic system, Hirshfeld analysis revealed the following contributions from various contacts: H···H (39.6%), C···H (27.5%), and S···H (22.1%), with smaller contributions from N···H, C···N, S···S, and C···C contacts. researchgate.net A similar distribution, dominated by H···H, C···H, and contacts involving the heteroatoms (O, N, S), is expected for this compound.

| Interaction Type | Expected Contribution | Description |

| H···H | ~40% | Represents the largest contribution, typical for organic molecules. |

| C···H / H···C | ~25-30% | Corresponds to C-H···π interactions and general van der Waals contacts. |

| O···H / H···O | ~10-15% | Quantifies the significant C-H···O hydrogen bonds to the nitro group. |

| S···H / H···S | ~5-10% | Indicates the presence of C-H···S interactions. |

| N···H / H···N | ~5-8% | Relates to C-H···N hydrogen bonds involving the thiazole nitrogen. |

| C···C | <5% | Represents direct π-π stacking contacts. |

This table is illustrative, based on published data for analogous compounds. bldpharm.comresearchgate.net

This quantitative insight from Hirshfeld surface analysis provides a comprehensive picture of the cohesive forces and the supramolecular assembly in the crystalline state of this compound.

Computational Chemistry and Theoretical Frameworks for 2 4 Nitrophenyl 4 Phenylthiazole

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Should research on this specific compound be published in the future, a detailed article could then be generated.

Advanced Material Applications and Functional Exploration of 2 4 Nitrophenyl 4 Phenylthiazole Derivatives

Role as Ligands in Coordination Chemistry for Metal Complexes

The thiazole (B1198619) ring, with its nitrogen and sulfur heteroatoms, presents excellent coordination sites for metal ions. The 2-(4-Nitrophenyl)-4-phenylthiazole molecule can act as a versatile ligand, forming stable complexes with a variety of transition metals. The coordination typically occurs through the nitrogen atom of the thiazole ring, which acts as a Lewis base. The presence of the electron-withdrawing nitro group on the phenyl ring at the 2-position influences the electronic properties of the thiazole ring, which can in turn affect the stability and reactivity of the resulting metal complexes. nih.govnih.gov

Research on analogous heterocyclic ligands, such as 2-(4-nitrophenyl)-1H-benzimidazole and various thiazole azo dyes, provides insight into the coordination behavior of this compound. nih.govresearchgate.net Studies have shown that ligands containing a thiazole moiety can form stable complexes with metals like Cu(II), Fe(III), Pb(II), and Mn(II). researchgate.net The geometry of these complexes is influenced by the nature of the metal ion and the other ligands present, with tetrahedral and octahedral geometries being common. For instance, metal complexes of 2-(4-nitrophenyl azo)-2,4-dimethylphenol with Cu(II), Zn(II), Cd(II), and Hg(II) have been reported to exhibit tetrahedral geometries. researchgate.net

| Ligand | Metal Ions | Proposed Geometry | Reference |

|---|---|---|---|

| 2-(4-nitrophenyl azo)-2,4-dimethylphenol | Cu(II), Zn(II), Cd(II), Hg(II) | Tetrahedral | researchgate.net |

| 2-[2⁻-(5-nitro thiazolyl) azo]-4-methyl-5-nitro phenol | Cu(II), Fe(III), Pb(II), Mn(II) | Not Specified | researchgate.net |

| 2-(4-nitrophenyl)-1H-benzimidazole | Transition Metals | Not Specified | nih.govnih.gov |

| 4-amino-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol based Schiff base | Zn(II), Cd(II), Hg(II) | Not Specified | semanticscholar.org |

Catalytic Applications and Organocatalysis

The field of catalysis has benefited immensely from the development of novel ligands and organocatalysts. Thiazole derivatives and their metal complexes have emerged as promising candidates in this area. The metal complexes of this compound are anticipated to possess catalytic activity, a property observed in complexes of structurally similar ligands like 2-(4-nitrophenyl)-1H-benzimidazole. nih.govnih.gov These complexes can be effective in various organic transformations, including polymerization reactions. nih.gov The catalytic activity is often attributed to the ability of the metal center to activate substrates, a process that can be fine-tuned by the electronic properties of the surrounding ligands. The electron-withdrawing nature of the nitrophenyl group in this compound can enhance the catalytic performance of its metal complexes. nih.gov

In the realm of organocatalysis, where a small organic molecule accelerates a chemical reaction, thiazole derivatives have also found a niche. While specific studies on this compound as an organocatalyst are not widely reported, the broader class of thiazole-containing compounds has been explored. For instance, an L-proline-derived guanidine-amide has been shown to be an efficient organocatalyst for the [4+2] cycloaddition of azlactones with 2-benzothiazolimines. rsc.org This highlights the potential of the thiazole framework to participate in catalytic cycles. Furthermore, eco-friendly biocatalysts based on chitosan (B1678972) have been utilized for the synthesis of novel thiazole derivatives, underscoring the versatility of this heterocyclic system in catalysis. nih.gov

Integration into Dyes and Photonic Materials

The extended π-conjugated system of this compound, which encompasses the phenyl and nitrophenyl rings linked through the thiazole core, makes it an excellent chromophore. Azo compounds containing a 4-nitrophenyl group are known to be highly colored and have been utilized as dyes and pigments. researchgate.net The presence of the electron-donating phenyl group and the electron-withdrawing nitro group creates a "push-pull" system, which is a common design strategy for creating molecules with interesting photophysical properties.

Thiazole-based push-pull fluorophores containing nitro groups have been shown to exhibit significant fluorescence quantum yields, contrary to the typical fluorescence quenching effect of nitro groups. researchgate.net The photophysical properties of such dyes, including their absorption and emission maxima, are often sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. Research on thiazolo[5,4-d]thiazole (B1587360) derivatives has demonstrated that these materials can fluoresce across the visible spectrum, from blue to orange-red, and their properties can be modulated by their crystal packing in the solid state. rsc.orgnih.gov

The combination of a thiazole core with a nitrophenyl group also leads to significant nonlinear optical (NLO) properties. researchgate.net Materials with a large NLO response are in high demand for applications in photonics and optoelectronics, including optical data storage and optical switching. nih.gov The third-order nonlinear optical properties of a related compound, 4-amino-5-(4-nitrophenyl)-1,2,4-triazole-3-thione, have been investigated, revealing a significant nonlinear absorption coefficient and nonlinear refractive index. researchgate.net These findings suggest that this compound and its derivatives are promising candidates for the development of advanced photonic materials.

| Compound | Property | Value | Reference |

|---|---|---|---|

| 4-amino-5-(4-nitrophenyl)-1,2,4-triazole-3-thione | Nonlinear absorption coefficient (β) | 2.99 cm/GW | researchgate.net |

| 4-amino-5-(4-nitrophenyl)-1,2,4-triazole-3-thione | Nonlinear refractive index (n₂) | -2.53 x 10⁻¹¹ esu | researchgate.net |

| 4-hydroxy-1,3-thiazole-based push-pull fluorophores with nitro groups | Fluorescence Quantum Yield | 37-40% | researchgate.net |

Electrochemical Behavior and Applications

The electrochemical properties of this compound are of interest for applications in sensors, electrocatalysis, and energy storage. The presence of the electroactive nitro group and the thiazole ring suggests that the compound can undergo redox reactions. A study on the cyclic voltammetry of substituted 2-Amino-4-(4-X-phenyl)thiazoles in dimethyl sulfoxide (B87167) provides valuable insights. researchgate.net

The research demonstrated that the derivative with a nitro group (X = -NO₂) exhibits distinct electrochemical behavior compared to derivatives with hydrogen or electron-donating groups. The reduction of the nitro group is a well-known electrochemical process. In the case of the 2-amino-4-(4-nitrophenyl)thiazole, a reduction wave associated with this process is observed. The potential at which this reduction occurs is influenced by the electronic environment of the molecule. The study also identified an oxidation wave corresponding to the amino group at the C2 position of the thiazole ring. researchgate.netresearchgate.net This suggests that the this compound, lacking the amino group, would primarily show reduction peaks related to the nitrophenyl moiety and potentially oxidation of the thiazole ring at higher potentials.

The electrochemical behavior of such compounds can be harnessed for various applications. For instance, the electrochemical polymerization of related thiazole derivatives has been explored to create conductive polymer films. The ability to tune the redox potentials through substitution on the phenyl rings makes these compounds attractive for the development of materials with specific electrochemical properties for use in sensors or as mediators in electrochemical reactions.

| Substituent (X) | Reduction Peak Potential (EpIc vs Ag/AgCl) | Reference |

|---|---|---|

| -H | -2.5 V | researchgate.net |

| -Cl | -2.28 V | researchgate.net |

| -NO₂ | Not explicitly stated, but distinct from others | researchgate.net |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(4-Nitrophenyl)-4-phenylthiazole with high yield and purity?

- Methodological Answer : High-yield synthesis typically involves cyclocondensation of 4-nitrobenzaldehyde with thiourea derivatives or via Suzuki-Miyaura cross-coupling for regioselective aryl-thiazole formation. Key steps include using anhydrous solvents (e.g., DMF or THF) and catalysts like Pd(PPh₃)₄. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity. Yield optimization requires precise stoichiometric control and inert atmosphere conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be analyzed?

- Methodological Answer :

- ¹H/¹³C NMR : Aromatic protons (δ 7.5–8.5 ppm for nitrophenyl) and thiazole C-2/C-4 carbons (δ 160–170 ppm).

- IR : Nitro group asymmetric/symmetric stretching (~1520 cm⁻¹ and ~1350 cm⁻¹).

- Mass Spectrometry : Molecular ion peak ([M+H]⁺) at m/z 295.07 (C₁₅H₁₁N₂O₂S⁺) confirms molecular weight.

- UV-Vis : Absorbance maxima at ~310 nm (π→π* transition of nitrophenyl) .

Q. What are the recommended safety protocols for handling this compound during laboratory synthesis?

- Methodological Answer : Use PPE (nitrile gloves, lab coat, goggles), work in a fume hood to avoid inhalation, and store in amber vials under inert gas (Ar/N₂). Spill management requires neutralization with sodium bicarbonate and disposal via hazardous waste protocols. Acute toxicity data (e.g., LD₅₀) should be referenced from analogous nitrophenyl-thiazoles .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

- Methodological Answer : Discrepancies often arise from bioavailability or metabolic instability. Strategies include:

- ADME profiling : Assess plasma stability (e.g., microsomal incubation) and logP (via HPLC) to optimize pharmacokinetics.

- Metabolite ID : LC-MS/MS to identify phase I/II metabolites.

- Dose-response refinement : Adjust in vivo dosing regimens based on in vitro IC₅₀ values (e.g., HeLa cells: IC₅₀ = 3.24 µM) .

Q. What computational strategies are employed to predict the binding affinity of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., fungal CYP51 for antifungal activity).

- MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories.

- QSAR Models : Hammett σ constants to correlate nitro group electronics with bioactivity .

Q. How does the electronic nature of the 4-nitrophenyl group influence the compound's reactivity and interactions in biological systems?

- Methodological Answer : The electron-withdrawing nitro group enhances electrophilicity, facilitating nucleophilic attack in thiol-rich environments (e.g., glutathione in cells). DFT calculations (B3LYP/6-31G*) show a Hammett σ value of +0.78, correlating with increased oxidative stress in cancer cells (A549: IC₅₀ = 5.00 µM) .

Q. What methodologies are used to establish structure-activity relationships (SAR) for thiazole derivatives like this compound?

- Methodological Answer :

- Systematic Substitution : Introduce halogens (e.g., Cl, F) at phenyl positions to assess steric/electronic effects.

- Biological Assays : Compare antifungal (vs. fluconazole) and antiproliferative (MTT assay) activities.

- CoMFA/CoMSIA : 3D-QSAR to map electrostatic/hydrophobic fields guiding activity .

Q. How can crystallographic data (e.g., from SHELX-refined structures) inform the design of derivatives with enhanced bioactivity?

- Methodological Answer : SHELX-refined X-ray structures reveal bond angles (C-S-C ≈ 90°) and π-stacking distances (~3.5 Å) between nitrophenyl and target aromatic residues. Modifications (e.g., methyl at thiazole C-5) can exploit these interactions. R-factor < 0.05 ensures reliable electron density maps for derivative modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.